molecular formula C19H25N3O4 B5521954 3-(3-hydroxy-3-methylbutyl)-N-{[5-(tetrahydro-2-furanyl)-1,2,4-oxadiazol-3-yl]methyl}benzamide

3-(3-hydroxy-3-methylbutyl)-N-{[5-(tetrahydro-2-furanyl)-1,2,4-oxadiazol-3-yl]methyl}benzamide

Cat. No. B5521954
M. Wt: 359.4 g/mol
InChI Key: PPIRQGOVZWJWHJ-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of related compounds involves various chemical reactions including sodium borohydride reduction, one-pot ring conversion, and cyclocondensation reactions to yield benzamide derivatives with significant yields. These methods provide a framework for the synthesis of complex molecules like the one , emphasizing the importance of specific reagents and conditions for successful synthesis (Gangapuram & Redda, 2009), (Latthe & Badami, 2007).

Molecular Structure Analysis

The molecular structure of compounds containing oxadiazole rings has been characterized by techniques such as X-ray crystallography. These studies reveal the configuration of the molecules and the relative positioning of their functional groups, which are critical in understanding their chemical behavior and interaction with biological targets (Browne, Skelton & White, 1981).

Chemical Reactions and Properties

The chemical reactivity of such compounds typically involves the oxadiazole ring, which can partake in various chemical reactions due to its heterocyclic and aromatic nature. This allows for modifications and functionalizations essential for biological activity or further chemical transformations (Harada et al., 1992).

Physical Properties Analysis

The physical properties of benzamide derivatives, including melting points, solubility, and crystal structure, are influenced by their molecular structure. The presence of different substituents can significantly alter these properties, affecting their practical applications and chemical stability (Chau, Saegusa & Iwakura, 1982).

Chemical Properties Analysis

The chemical properties of such compounds, including acidity, basicity, and reactivity towards nucleophiles or electrophiles, are determined by their functional groups. The oxadiazole ring, in particular, imparts unique electronic characteristics that influence the compound's chemical behavior (Narayana et al., 2004).

Scientific Research Applications

Synthesis and Chemical Properties

The compound's structure, featuring a 1,2,4-oxadiazole ring, is significant in synthetic chemistry. For example, N-Benzoylthioamides react with hydrazines and hydroxylamine to form 1H-1,2,4-triazoles and 1,2,4-oxadiazoles, respectively. This reaction pathway highlights the versatility of the oxadiazole moiety in heterocyclic chemistry and its potential utility in synthesizing related compounds (Whitfield & Papadopoulos, 1981). Similarly, solid-phase synthesis techniques have been developed for 3,5-substituted 1,2,4-oxadiazoles, demonstrating the adaptability of this chemical framework in various synthetic contexts (Sams & Lau, 1999).

Pharmaceutical Applications

The oxadiazole ring, as part of the compound's structure, has been explored for its pharmaceutical relevance. A study on hydroxy-1,2,5-oxadiazolyl as a bioisoster of the carboxy function in designing γ-aminobutyric acid (GABA) analogues illustrates the potential of oxadiazole derivatives in neuropharmacology. Some compounds showed significant activity at the GABAA receptor, underlining the therapeutic prospects of such derivatives (Tosco & Lolli, 2008). Moreover, the development of insensitive energetic materials based on 3-amino-4-(5-methyl-1,2,4-oxadiazol-3-yl)furazan showcases the application of oxadiazole derivatives in materials science, offering insights into their stability and performance characteristics (Yu et al., 2017).

Material Science Applications

The incorporation of oxadiazole units into polymers, as seen in the synthesis of aromatic polyamides with pendent acetoxybenzamide groups, reveals the material science applications of this moiety. These polymers exhibit good thermal stability and solubility, along with the ability to be cast into thin films, indicating their potential use in advanced materials (Sava et al., 2003).

properties

IUPAC Name

3-(3-hydroxy-3-methylbutyl)-N-[[5-(oxolan-2-yl)-1,2,4-oxadiazol-3-yl]methyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H25N3O4/c1-19(2,24)9-8-13-5-3-6-14(11-13)17(23)20-12-16-21-18(26-22-16)15-7-4-10-25-15/h3,5-6,11,15,24H,4,7-10,12H2,1-2H3,(H,20,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PPIRQGOVZWJWHJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(CCC1=CC(=CC=C1)C(=O)NCC2=NOC(=N2)C3CCCO3)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H25N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

359.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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